7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol
Overview
Description
7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound It is characterized by the presence of a boron atom within its oxaborole ring structure, which imparts unique chemical properties
Scientific Research Applications
7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.
Biology: The compound’s unique structure makes it a valuable probe for studying biological systems, particularly in the context of enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of fungal infections and inflammatory diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of “7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol” is phosphodiesterase-4 (PDE4) . PDE4 is an enzyme that plays a crucial role in inflammatory responses by breaking down cyclic adenosine monophosphate (cAMP), a molecule that regulates inflammation .
Mode of Action
“this compound” acts as a PDE4 inhibitor . It binds to the catalytic domain of PDE4, overlapping with the phosphate of cAMP during the substrate hydrolysis process . This interaction inhibits the breakdown of cAMP, leading to an increase in cAMP levels .
Biochemical Pathways
The increase in cAMP levels affects various biochemical pathways. It leads to the activation of protein kinase A (PKA), which then phosphorylates several other proteins, leading to reduced inflammatory responses . This includes the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin (IL)-23, IL-17, interferon-gamma (IFN-γ), IL-4, IL-5, IL-13, and IL-22 .
Pharmacokinetics
It’s known that the compound can penetrate the skin and inhibit the transcription of certain cytokines .
Result of Action
The result of the action of “this compound” is a reduction in inflammation. By inhibiting PDE4 and increasing cAMP levels, it reduces the production of pro-inflammatory cytokines . This leads to a decrease in inflammation and has been shown to be beneficial in the treatment of skin conditions like psoriasis and atopic dermatitis .
Biochemical Analysis
Biochemical Properties
7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol is known to interact with sulfhydryl groups . It reacts with these groups to produce highly fluorescent compounds . This property makes it a useful tool in biochemical reactions, particularly in the study of enzymes, proteins, and other biomolecules that contain sulfhydryl groups .
Cellular Effects
It has been suggested that it may have potential therapeutic applications in the treatment of skin conditions such as psoriasis and atopic dermatitis
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with sulfhydryl groups . This interaction results in the production of highly fluorescent compounds, which can be used to study the function and structure of biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol typically involves multiple steps:
Bromination and Reduction: The process begins with the bromination of 5-hydroxybenzaldehyde to obtain 5-bromosalicylic alcohol.
Protection and Boronation: The intermediate is then reacted with a hydroxy protecting agent in the presence of a base.
Deprotection and Fluorination: The final steps involve deprotecting the hydroxyl group and introducing the fluorine atom to complete the synthesis.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of cost-effective raw materials, efficient reaction conditions, and scalable purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted oxaboroles .
Comparison with Similar Compounds
- 7-Fluorobenzofurazan-4-sulfonic acid ammonium salt
- 7-Fluorobenzofurazan-4-sulfonamide
Comparison: While 7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol shares some structural similarities with these compounds, it is unique due to the presence of the boron atom within its oxaborole ring. This imparts distinct chemical properties, such as enhanced reactivity and stability, making it particularly valuable in various applications .
Properties
IUPAC Name |
7-fluoro-1-hydroxy-3H-2,1-benzoxaborole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3,10H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGKOZHDSGAHME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401240120 | |
Record name | 7-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401240120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174671-93-3 | |
Record name | 7-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174671-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401240120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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